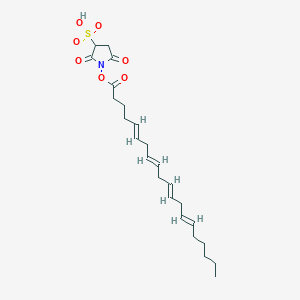
1-((Icosa-5,8,11,14-tetraenoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((Icosa-5,8,11,14-tetraenoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid: is a complex organic compound with a unique structure that includes multiple double bonds and functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Icosa-5,8,11,14-tetraenoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid typically involves the esterification of icosa-5,8,11,14-tetraenoic acid with a suitable alcohol, followed by the introduction of the sulfonic acid group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions: 1-((Icosa-5,8,11,14-tetraenoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
Chemistry: In chemistry, 1-((Icosa-5,8,11,14-tetraenoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biology, this compound is studied for its potential role in cellular signaling and metabolism. Its multiple double bonds and functional groups make it a candidate for interactions with various biomolecules.
Medicine: In medicine, research is focused on the compound’s potential therapeutic effects. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: In industry, the compound is used in the development of new materials and chemical processes. Its unique structure allows for the creation of specialized polymers and other advanced materials.
作用機序
The mechanism of action of 1-((Icosa-5,8,11,14-tetraenoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid involves its interaction with specific molecular targets. The compound’s multiple double bonds and functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways and metabolic processes.
類似化合物との比較
Icosa-5,8,11,14-tetraenoic acid: A precursor to the compound, known for its role in cellular signaling.
1-[(5Z,8Z,11Z,14Z)-eicosatetraenoyl]-2-[(9Z,12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine: A phosphatidylcholine with similar structural features.
(2S)-2-amino-3-({hydroxy[(2R)-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy]-2-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyloxy]propoxy]phosphoryl}oxy)propanoic acid: Another compound with multiple double bonds and functional groups.
Uniqueness: 1-((Icosa-5,8,11,14-tetraenoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid is unique due to its combination of a sulfonic acid group with multiple double bonds and a pyrrolidine ring. This structure allows for a wide range of chemical reactions and interactions, making it a versatile compound for scientific research and industrial applications.
特性
分子式 |
C24H35NO7S |
|---|---|
分子量 |
481.6 g/mol |
IUPAC名 |
1-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C24H35NO7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)32-25-22(26)20-21(24(25)28)33(29,30)31/h6-7,9-10,12-13,15-16,21H,2-5,8,11,14,17-20H2,1H3,(H,29,30,31)/b7-6+,10-9+,13-12+,16-15+ |
InChIキー |
SXCZUXHPKJRLNX-CGRWFSSPSA-N |
異性体SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B12930642.png)
![2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate](/img/structure/B12930648.png)
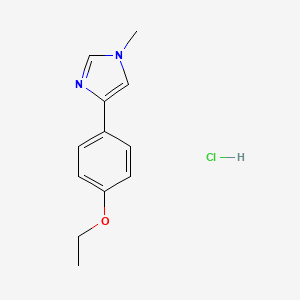
![6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride](/img/structure/B12930666.png)
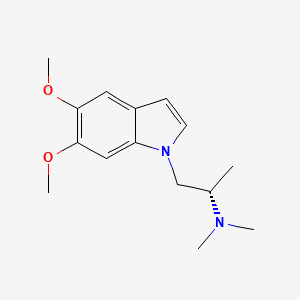
![5-Bromo-2-(bromomethyl)-7-methylbenzo[b]thiophene](/img/structure/B12930678.png)
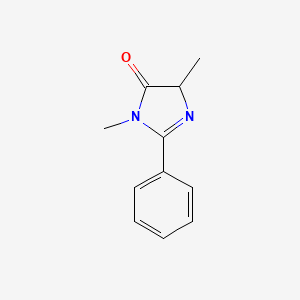
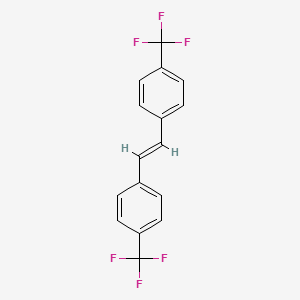
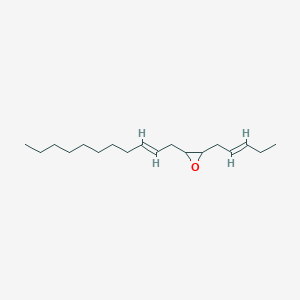
![4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)butanoic acid](/img/structure/B12930698.png)

![3,3'-Diamino-1,1'-dimethyl-[2,2'-binaphthalene]-6,6',7,7'-tetraol](/img/structure/B12930705.png)

![7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-one](/img/structure/B12930722.png)
